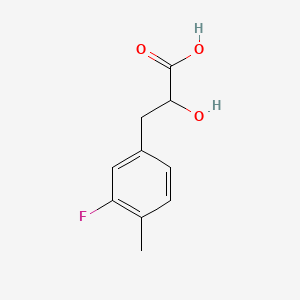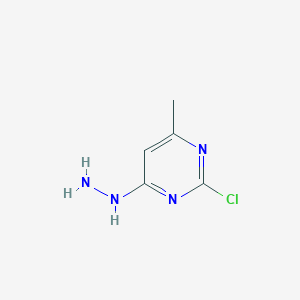
1-(3-(1h-Tetrazol-5-yl)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one typically involves the formation of the tetrazole ring followed by its attachment to the phenyl ethanone moiety. One common method involves the use of sodium azide and triethyl orthoformate to form the tetrazole ring, which is then coupled with the phenyl ethanone . The reaction conditions often require a solvent such as methanol and may be carried out at room temperature .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs multicomponent reactions (MCRs) due to their efficiency and atom economy. The Ugi-azide reaction is a notable example, where an isocyanide, an aldehyde, an amine, and sodium azide react in a one-pot process to form the desired tetrazole derivative .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the tetrazole ring.
Reduction: Reduction reactions can lead to the formation of dihydrotetrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the tetrazole ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated tetrazole compounds .
Aplicaciones Científicas De Investigación
1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of corrosion inhibitors and as a component in photographic materials
Mecanismo De Acción
The mechanism of action of 1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of these acids. This interaction can lead to the inhibition of enzymes or receptors involved in various biological pathways, contributing to its antimicrobial, anti-inflammatory, and other biological activities .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor and in the synthesis of oxacyclic building blocks.
1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Synthesized via the Ugi-azide reaction and used in medicinal chemistry.
Uniqueness
1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one is unique due to its specific structure, which combines the tetrazole ring with a phenyl ethanone moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H8N4O |
|---|---|
Peso molecular |
188.19 g/mol |
Nombre IUPAC |
1-[3-(2H-tetrazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C9H8N4O/c1-6(14)7-3-2-4-8(5-7)9-10-12-13-11-9/h2-5H,1H3,(H,10,11,12,13) |
Clave InChI |
PQYFFDSITYFQRA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=C1)C2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)

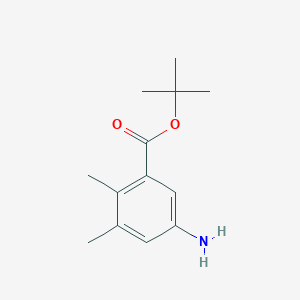
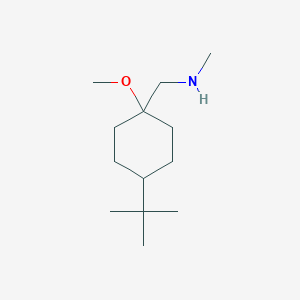
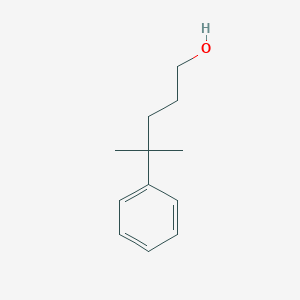
![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)
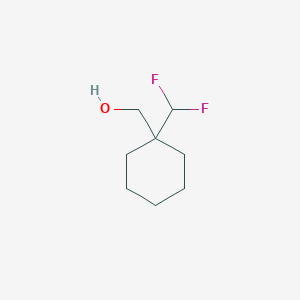
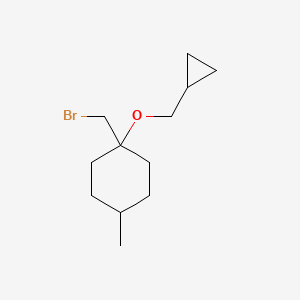
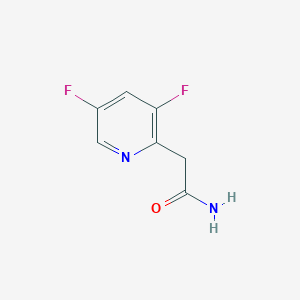
![4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B13624582.png)

